molecular formula C15H17NO2 B14000166 (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Cat. No.: B14000166
M. Wt: 243.30 g/mol
InChI Key: VSUOEOUCQWOMDX-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenoxyphenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol can be achieved through several steps. One common method involves the reduction of (E)-methyl 3-(3-phenoxyphenyl)-2-propenoate using sodium borohydride in the presence of polyethylene glycol (PEG-400) to yield 3-(3-phenoxyphenyl)propan-1-ol . This intermediate is then subjected to further reactions to introduce the amino group and achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of safe and environmentally friendly reagents, such as sodium borohydride for reduction and potassium iodide and iodine for iodination, is preferred to minimize hazardous waste .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, amides, and alcohols.

Scientific Research Applications

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing biological processes and chemical reactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-amino-3-(3-phenoxyphenyl)propan-1-ol

InChI

InChI=1S/C15H17NO2/c16-13(11-17)9-12-5-4-8-15(10-12)18-14-6-2-1-3-7-14/h1-8,10,13,17H,9,11,16H2

InChI Key

VSUOEOUCQWOMDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(CO)N

Origin of Product

United States

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